molecular formula C12H12ClN5O2 B6039678 [4-chloro-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone

[4-chloro-2-(1H-tetrazol-1-yl)phenyl](morpholin-4-yl)methanone

Cat. No.: B6039678
M. Wt: 293.71 g/mol
InChI Key: COBAAIPOJTZUEJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a heterocyclic compound featuring a chlorophenyl core substituted with a tetrazole ring and a morpholine-based methanone group. The tetrazole moiety (1H-tetrazol-1-yl) is a nitrogen-rich aromatic ring known for its bioisosteric properties, often mimicking carboxylic acid groups in drug design to enhance metabolic stability and bioavailability . The morpholin-4-yl group contributes to solubility and pharmacokinetic properties due to its polar oxygen atom and conformational flexibility. This compound’s structural complexity makes it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical .

Properties

IUPAC Name

[4-chloro-2-(tetrazol-1-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O2/c13-9-1-2-10(11(7-9)18-8-14-15-16-18)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBAAIPOJTZUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with sodium azide to form the tetrazole ring. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in drug development.

Medicine

In medicine, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring and morpholine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
4-Chloro-2-(1H-tetrazol-1-yl)phenylmethanone Chlorophenyl 1H-Tetrazol-1-yl, morpholin-4-yl methanone ~334 (estimated)
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone Chlorophenyl 1,1-Dioxido-thiazinan, morpholin-4-yl methanone 357.86
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-ylmethanone Pyrazole-chlorofluorophenyl 5-Amino-pyrazole, 2-methylphenyl methanone 329.76
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Indole-sulfonyl Sulfonyl-indole, morpholin-4-yl ethanone 445.90

Key Observations :

  • The target compound’s tetrazole group distinguishes it from analogs with thiazinan (e.g., ) or sulfonyl groups (e.g., ), which may alter electronic properties and hydrogen-bonding capacity.
  • Morpholine-containing analogs (e.g., ) share enhanced solubility compared to non-polar substituents like 2-methylphenyl in .

Crystallographic and Conformational Properties

Crystallographic data for isostructural compounds (e.g., ) reveal that chlorophenyl derivatives often adopt planar conformations, with substituents like fluorophenyl groups occasionally oriented perpendicularly to the core . SHELX software () is widely employed for such analyses, ensuring accurate refinement of these complex structures .

Physicochemical and Predicted Properties

Table 2: Predicted Physicochemical Properties

Compound pKa (Predicted) Density (g/cm³) Boiling Point (°C)
4-Chloro-2-(1H-tetrazol-1-yl)phenylmethanone ~2.5 (tetrazole) 1.3–1.4 >300
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-ylmethanone -0.39 1.36 502
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone N/A N/A N/A

Key Insights :

  • The tetrazole group in the target compound may lower its pKa compared to pyrazole analogs (e.g., ), enhancing ionization under physiological conditions.
  • High boiling points (>300°C) are common for morpholine-containing compounds due to strong dipole-dipole interactions .

Biological Activity

The compound 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone, also known by its chemical identifier 4D5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and enzyme inhibition, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H27Cl2N9O5C_{28}H_{27}Cl_2N_9O_5 with a molecular weight of 640.477 g/mol. Its structure includes a chloro-substituted phenyl ring, a tetrazole moiety, and a morpholine group, which are all significant for its biological activity.

PropertyValue
Molecular FormulaC28H27Cl2N9O5C_{28}H_{27}Cl_2N_9O_5
Molecular Weight640.477 g/mol
Chiral Centers1
Total Atoms71

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in a study involving multiple cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values indicating its potency against specific types of cancer cells.

  • Case Study : In vitro testing on the MCF-7 breast cancer cell line showed an IC50 value of approximately 15.7 µM, indicating effective growth inhibition compared to control treatments .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

  • Case Study : In one experiment, the compound demonstrated a mean percentage cell death of 59.2% against canine malignant histiocytic cell line DH82 at a concentration of 15.0 µg/mL, outperforming simpler chalcone derivatives .

Enzyme Inhibition

The inhibitory potential of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone has been explored in relation to various enzymes:

  • Myeloperoxidase (MPO) : The compound was identified as a potent inhibitor of MPO's chlorinating activity with an IC50 value of 0.26 µmol/L . This suggests its potential application in anti-inflammatory therapies.
  • Alpha-glucosidase and Alpha-amylase : The compound showed significant inhibitory effects with IC50 values ranging from 41.0 to 268.9 µM against these enzymes, indicating potential for managing conditions like diabetes .

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of both the tetrazole and morpholine moieties enhances its ability to bind to specific receptors or enzymes involved in disease processes.

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